

# The Discovery and History of 1-Methylpyrrolidine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **1-Methylpyrrolidine**

Cat. No.: **B122478**

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## Abstract

**1-Methylpyrrolidine**, a saturated N-heterocycle, has been a compound of interest since its initial synthesis in the early 20th century. While no single individual is universally credited with its discovery, its history is intertwined with the broader exploration of cyclic amines. This technical guide provides a comprehensive overview of **1-Methylpyrrolidine**, detailing its discovery, historical synthetic evolution, physicochemical properties, and key experimental protocols for its preparation and characterization. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, offering both historical context and practical methodological insights.

## Introduction and Historical Context

**1-Methylpyrrolidine** (N-methylpyrrolidine) is a five-membered saturated heterocyclic amine. Its journey into the chemical lexicon began in the early 20th century amidst burgeoning research into the synthesis and properties of cyclic amines. While a specific "discovery" paper for **1-Methylpyrrolidine** is not prominently cited in historical literature, its synthesis was a logical extension of the work on pyrrolidine and other simple heterocycles. The development of synthetic routes to such compounds was a crucial step in understanding the chemistry of alkaloids and other natural products containing these structural motifs.

Early methods for the synthesis of cyclic amines often involved cyclization reactions of bifunctional aliphatic compounds. The historical development of synthetic methods for **1-Methylpyrrolidine** reflects the broader advancements in organic synthesis, from classical cyclization and methylation techniques to more modern, efficient catalytic approaches.

## Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **1-Methylpyrrolidine** is essential for its application in research and industry. The following tables summarize key quantitative data for this compound.

### Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>11</sub> N	[1][2]
Molecular Weight	85.15 g/mol	[1][3]
Appearance	Colorless to slightly yellow liquid	[4]
Odor	Amine-like	
Boiling Point	76-81 °C	
Melting Point	< -80 °C	
Density	0.799 g/cm <sup>3</sup> at 20 °C	
Solubility in Water	213 g/L	
Vapor Pressure	100 hPa at 20 °C	
Flash Point	-3 °C	
Autoignition Temperature	170 °C	
pH	11.3 (1 g/L in H <sub>2</sub> O)	

### Spectroscopic Data

Spectroscopy	Key Peaks/Signals	Reference
<sup>1</sup> H NMR	$\delta$ (ppm): 2.34 (s, 3H, N-CH <sub>3</sub> ), 2.43-2.46 (m, 4H, -CH <sub>2</sub> -N- CH <sub>2</sub> -), 1.76-1.79 (m, 4H, -CH <sub>2</sub> - CH <sub>2</sub> -) (in CDCl <sub>3</sub> )	
<sup>13</sup> C NMR	$\delta$ (ppm): 56.3 (N-CH <sub>2</sub> ), 42.1 (N-CH <sub>3</sub> ), 24.0 (-CH <sub>2</sub> -CH <sub>2</sub> -) (in CDCl <sub>3</sub> )	
FTIR (Neat)	2964–2769 cm <sup>-1</sup> (C-H stretch)	
Mass Spec (EI)	m/z: 85 (M+), 84, 57, 42 (base peak)	

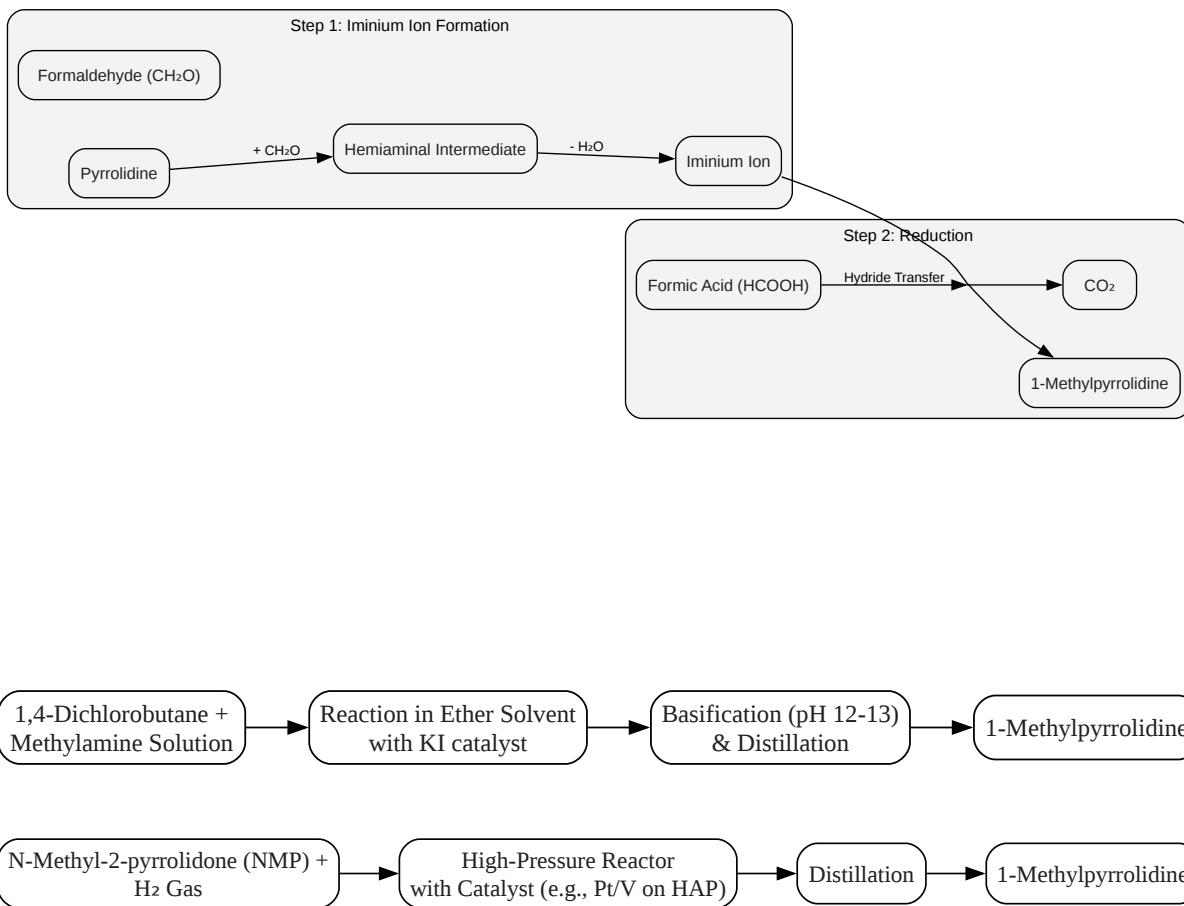
## Key Synthetic Methodologies and Experimental Protocols

Several synthetic routes have been developed for the preparation of **1-Methylpyrrolidine**. The following sections detail the most significant methods, including their reaction mechanisms and detailed experimental protocols.

### Synthesis via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and reliable method for the N-methylation of primary and secondary amines. It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. A key advantage of this method is that it avoids the formation of quaternary ammonium salts.

The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formic acid. The release of carbon dioxide drives the reaction to completion.

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- To cite this document: BenchChem. [The Discovery and History of 1-Methylpyrrolidine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122478#discovery-and-history-of-1-methylpyrrolidine]

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